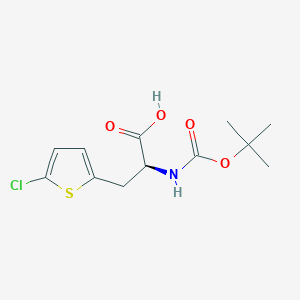

Boc-3-(5-chlorothien-2-yl)-L-alanine

Description

Significance of Non-Proteinogenic Amino Acids as Chiral Building Blocks in Medicinal Chemistry

Non-proteinogenic amino acids, also referred to as unnatural amino acids (UAAs), are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. wikipedia.org These compounds, which can be either naturally occurring or chemically synthesized, have become indispensable tools in modern drug discovery. sigmaaldrich.comresearchgate.net Their importance stems from their vast structural diversity and functional versatility, which allows them to be widely utilized as chiral building blocks and molecular scaffolds. sigmaaldrich.comresearchgate.net

In medicinal chemistry, the incorporation of non-proteinogenic amino acids into peptide structures can lead to peptidomimetics with improved pharmacological profiles. sigmaaldrich.comnih.gov Peptides composed solely of natural amino acids can be susceptible to degradation by proteases in biological systems. nih.govnbinno.com The introduction of UAAs can enhance stability against this enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drug candidates. nih.govnbinno.com

Furthermore, the unique side chains and stereochemistry of these amino acids can introduce novel structural features that optimize a drug's interaction with its biological target. nbinno.com This can lead to enhanced binding affinity, greater selectivity, and improved potency. sigmaaldrich.comnbinno.com The use of UAAs allows for the precise control over the three-dimensional conformation of a molecule, which is a critical aspect of designing highly targeted therapies with potentially fewer side effects. nbinno.comacs.org Consequently, these tailor-made amino acids are increasingly found as integral components in a significant portion of newly developed small-molecule drugs. researchgate.netbioascent.com

The synthesis of these specialized molecules is a key area of research. nbinno.com Advances in synthetic methodologies, such as asymmetric synthesis and transition metal-catalyzed reactions, are making the production of a wide array of unnatural amino acids more efficient and accessible for their integration into pharmaceutical research and development pipelines. bioascent.com

The Role of Thiophene-Containing Scaffolds in Bioactive Molecules and Organic Synthesis

The thiophene (B33073) nucleus, a five-membered heterocyclic compound containing a sulfur atom, is a privileged scaffold in medicinal chemistry and organic synthesis. derpharmachemica.comresearchgate.netnih.gov Thiophene and its derivatives are found in a number of natural products and are integral to the structure of many pharmacologically active compounds. derpharmachemica.com The substitution of a benzene (B151609) ring with a thiophene ring can alter the electronic distribution and molecular geometry of a compound, which can in turn influence its biological activity. mdpi.com

Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govnih.gov Several marketed drugs incorporate a thiophene moiety, highlighting its importance in the pharmaceutical industry. nih.govnih.gov The aromaticity and planarity of the thiophene ring can enhance binding to biological receptors, and its structure allows for functionalization at various positions, enabling the fine-tuning of a molecule's properties to improve selectivity and potency. mdpi.comnih.gov

In organic synthesis, thiophene derivatives serve as versatile intermediates. derpharmachemica.comnih.gov The chemistry of thiophene is well-established, allowing for controlled substitutions at different positions on the ring under mild reaction conditions. nih.gov This makes them valuable building blocks for the construction of more complex molecules and for creating combinatorial libraries for drug discovery. nih.govespublisher.com Various synthetic routes have been developed for the preparation of highly substituted thiophenes, further expanding their utility in synthetic organic chemistry. derpharmachemica.comresearchgate.net

Contextualizing Boc-3-(5-chlorothien-2-yl)-L-alanine within Advanced Amino Acid Research

This compound is a specific, non-proteinogenic amino acid derivative that exemplifies the convergence of the two previously discussed areas of chemical research. sigmaaldrich.com It is an L-alanine derivative, a fundamental chiral amino acid, which is substituted at the β-carbon with a 5-chloro-2-thienyl group. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis. chemimpex.compeptide.com

This compound serves as a specialized building block for incorporation into peptides or as a starting material for the synthesis of more complex molecules. The presence of the thiophene ring introduces a key heterocyclic scaffold known for its diverse biological activities. researchgate.netnih.gov The chloro-substituent on the thiophene ring can further modulate the electronic properties and steric profile of the molecule, potentially influencing its interactions with biological targets.

The "Boc" protecting group is crucial for its application in peptide synthesis, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.comresearchgate.net The L-configuration of the chiral center is the same as that of naturally occurring amino acids, which can be important for recognition by biological systems.

The table below provides some of the key chemical identifiers and properties for this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 190319-94-9 | sigmaaldrich.com |

| Molecular Formula | C12H16ClNO4S | sigmaaldrich.com |

| Synonym | (S)-2-((tert-butoxycarbonyl)amino)-3-(5-chlorothiophen-2-yl)propanoic acid | sigmaaldrich.com |

Research involving compounds like this compound is focused on creating novel peptides and small molecules with tailored properties. The combination of the unnatural amino acid framework with a bioactive heterocyclic scaffold provides a powerful strategy for the development of new therapeutic agents and chemical probes to investigate biological processes. sigmaaldrich.comchemimpex.com

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-(5-chlorothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFISWLYIBVMABO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of Boc 3 5 Chlorothien 2 Yl L Alanine and Analogs

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. For Boc-protected amino acids, a suite of techniques is employed to provide a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For Boc-3-(5-chlorothien-2-yl)-L-alanine, ¹H and ¹³C NMR spectroscopy would provide characteristic signals for the protons and carbons in the molecule.

In a typical ¹H NMR spectrum of a Boc-protected amino acid, the tert-butoxycarbonyl (Boc) group exhibits a characteristic singlet for the nine equivalent protons of the tert-butyl group, usually appearing in the upfield region around 1.4 ppm. The α-proton of the amino acid typically appears as a multiplet, with its chemical shift influenced by the neighboring amine and carboxyl groups. The protons of the thienyl ring would produce signals in the aromatic region, with their chemical shifts and coupling patterns being indicative of the substitution pattern. For a 2,5-disubstituted thiophene (B33073) ring, two doublets would be expected.

Similarly, the ¹³C NMR spectrum would show a distinct set of signals for each carbon atom. The carbonyl carbon of the Boc group and the carboxylic acid would resonate at the downfield end of the spectrum. The quaternary carbon of the tert-butyl group and the methyl carbons would appear at the upfield end. The carbons of the thiophene ring would have chemical shifts characteristic of aromatic heterocycles.

Table 1: Representative ¹H NMR Data for Boc-L-alanine

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C(CH₃)₃ | 1.44 | s |

| CH₃ | 1.32 | d |

| α-CH | 4.15-4.25 | m |

| NH | 5.0-5.2 | d |

Data is illustrative and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₂H₁₆ClNO₄S.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed. Common fragmentation pathways for Boc-protected amino acids involve the loss of the Boc group or parts of it. For instance, the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) are characteristic fragmentation patterns. The fragmentation of the thiophene ring could also provide further structural confirmation. docbrown.infodocbrown.info

Table 2: Expected Mass Spectrometric Fragmentation of this compound

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 322.05 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | 266.00 |

| [M-Boc+H]⁺ | Loss of the Boc group | 222.01 |

Theoretical m/z values are calculated based on the monoisotopic masses.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. These methods are excellent for confirming the presence of key structural features in this compound.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate (B1207046), the C=O stretches of both the carbamate and the carboxylic acid, and the C-O stretches. The aromatic C-H and C=C stretching vibrations of the thiophene ring would also be present. The C-Cl stretch would appear in the fingerprint region.

Table 3: Typical IR Absorption Frequencies for Boc-Protected Amino Acids

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Carbamate) | Stretching | 3300-3500 |

| C-H (Aliphatic/Aromatic) | Stretching | 2850-3100 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Carbamate) | Stretching | 1680-1700 |

| C-O | Stretching | 1000-1300 |

Frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining suitable crystals would allow for the unambiguous determination of its absolute stereochemistry and the preferred conformation of the Boc protecting group and the thienyl side chain.

While the crystal structure of this compound itself is not publicly documented, studies on analogous compounds, such as N-(Boc-L-alanine)allylamine, provide insight into the expected structural features. researchgate.net In the solid state, Boc-protected amino acids often form intermolecular hydrogen bonds, typically involving the N-H of the carbamate and the carbonyl oxygen of the carboxylic acid or another carbamate group, leading to the formation of extended supramolecular structures. researchgate.net

Table 4: Illustrative Crystallographic Data for an Analogous Boc-Amino Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.9639 (14) |

| b (Å) | 14.939 (2) |

| c (Å) | 17.998 (3) |

| V (ų) | 2678.9 (7) |

Data is for N-(Boc-L-alanine)allylamine and serves as an example of typical crystallographic parameters. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For chiral molecules like this compound, chiral HPLC is essential for determining the enantiomeric excess (e.e.).

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or vancomycin, are commonly used for the resolution of amino acid enantiomers and their derivatives. sigmaaldrich.comchemimpex.com The choice of mobile phase, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with a hydrocarbon like hexane, is critical for achieving optimal separation. yakhak.org

The determination of purity is performed using a standard achiral reversed-phase HPLC method, often with a C18 column. The peak area of the main compound relative to the total area of all peaks in the chromatogram is used to calculate the purity.

Table 5: General Conditions for Chiral HPLC of Boc-Amino Acids

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with an acidic or basic modifier |

| Flow Rate | 0.5-1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Temperature | Ambient or controlled |

Specific conditions need to be optimized for each analyte.

Research Applications of Boc 3 5 Chlorothien 2 Yl L Alanine in Chemical Biology and Organic Synthesis

Utility as a Chiral Building Block in Peptide and Peptidomimetic Synthesis

As a derivative of the natural amino acid L-alanine, Boc-3-(5-chlorothien-2-yl)-L-alanine serves as a valuable chiral building block. The Boc protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols. fengchengroup.com The synthesis process generally involves the sequential addition of amino acids to a growing peptide chain, where protecting groups like Boc are used to control the reactivity of the functional groups. nih.gov

Table of Potential Modulated Properties via Unnatural Amino Acid Incorporation

| Property | Rationale for Modulation |

|---|---|

| Proteolytic Stability | Unnatural side chains are not recognized by protease enzymes, preventing cleavage. cpcscientific.com |

| Conformational Constraint | Bulky or uniquely shaped side chains restrict the peptide's flexibility, locking it into a bioactive conformation. nih.gov |

| Binding Affinity | Novel side chains can form new interactions (e.g., hydrophobic, halogen bonding) with a target receptor or enzyme. |

| Bioavailability | Increased lipophilicity from aromatic or alkyl side chains can improve membrane permeability. nih.gov |

Peptides are often highly flexible, which can be detrimental to their biological activity as they can adopt numerous conformations, only one of which may be active. Introducing conformationally restricting elements is a common strategy in peptidomimetic design. nih.gov Unnatural amino acids, including those with aromatic and heterocyclic side chains like the chlorothienyl group, are used to create more rigid or constrained peptide architectures. researchgate.net These constraints can pre-organize the peptide into a specific secondary structure, such as a β-turn or helix, which may be required for potent interaction with a biological target. nih.gov The integration of residues like 3-(5-chlorothien-2-yl)-L-alanine can thus serve to create peptides with higher affinity and selectivity for their targets. nih.gov

Role in the Development of Bioactive Ligands and Molecular Probes

The unique structural features of this compound make it an attractive component for the synthesis of bioactive ligands and molecular probes designed to interact with specific biological systems. cpcscientific.com

The development of specific ligands is crucial for studying the function of enzymes and receptors. The 5-chlorothienyl side chain of this amino acid can participate in various non-covalent interactions, including hydrophobic interactions and halogen bonding, which can contribute to high-affinity binding within protein pockets. This makes it a candidate for inclusion in synthetic ligands aimed at probing the active sites of enzymes or the binding pockets of receptors. While derivatives of similar structures, such as Boc-3-(2'-pyridyl)-L-alanine and Boc-3-(3-benzothienyl)-D-alanine, are utilized in the synthesis of bioactive peptides and receptor ligands, specific examples of ligands derived from this compound for particular enzyme or receptor studies are not detailed in the reviewed literature. chemimpex.comchemimpex.com

Amino acid derivatives are frequently used as the basis for designing enzyme inhibitors. For instance, peptide aldehydes and hydroxamates are known classes of protease inhibitors. nih.govnih.gov The structure of 3-(5-chlorothien-2-yl)-L-alanine could be incorporated into peptidomimetic scaffolds to target the active site of proteases, where the chlorothienyl group could occupy a substrate-binding subsite. For example, in the development of inhibitors for Clostridium histolyticum collagenase, hydrophobic moieties are considered important for achieving tight binding to the enzyme. nih.gov However, specific studies investigating the use of this compound or its derivatives as inhibitors of proteases or tryptophan synthase have not been prominently reported in the available research.

Certain non-proteinogenic amino acids with heterocyclic side chains have been investigated for their activity within the central nervous system. For example, studies have explored the interaction of various plant-derived heterocyclic beta-substituted alanines with N-methyl-D-aspartate (NMDA) receptors. nih.gov Another compound, beta-N-oxalylamino-L-alanine (L-BOAA), is known to act on glutamate (B1630785) receptors. nih.gov Given the structural analogy of a heterocyclic alanine (B10760859) derivative, it is conceivable that peptides or molecules containing 3-(5-chlorothien-2-yl)-L-alanine could be synthesized to probe neurotransmitter systems. However, there is no specific information in the search results detailing research on the direct application or interaction of this compound with these systems.

Functionalization and Derivatization Strategies for Expanded Research Utility

The strategic modification of this compound serves as a powerful tool for expanding its utility in chemical biology and organic synthesis. These functionalization and derivatization strategies primarily target three key regions of the molecule: the reactive chlorothiophene ring, the carboxylic acid moiety, and the N-terminal Boc protecting group. Such modifications allow for the introduction of diverse chemical functionalities, enabling the creation of novel amino acid derivatives, peptides, and complex molecular scaffolds with tailored properties.

The versatility of this compound as a building block is significantly enhanced through palladium-catalyzed cross-coupling reactions. The chlorine atom on the thiophene (B33073) ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a variety of substituents, thereby modulating the steric and electronic properties of the amino acid side chain. These reactions are foundational in creating libraries of non-canonical amino acids for incorporation into peptides and other bioactive molecules. nih.govacs.orgresearchgate.net

Furthermore, standard peptide synthesis protocols allow for the derivatization of the carboxylic acid and the temporary deprotection and subsequent modification of the N-terminal amine. The carboxylic acid can be converted to esters or amides, introducing new functional groups or linking the amino acid to other molecules. Selective removal of the Boc group unveils the primary amine, which can then be acylated, alkylated, or used in further peptide bond formation, facilitating the construction of larger peptide chains or the attachment of reporter molecules. The incorporation of unnatural amino acids like this compound into peptide sequences is a key strategy for enhancing the biological activities, receptor specificity, and physicochemical properties of peptides. researchgate.netacs.orgnih.gov

The ability to functionalize this compound at multiple sites underscores its importance as a versatile scaffold. The resulting derivatives are valuable probes for studying protein structure and function, as well as key components in the development of novel therapeutics and materials. nih.govpeptide.com

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the derivatization of the 5-chlorothiophene moiety in this compound. These methods offer a robust and versatile approach to introduce a wide array of functional groups, thereby creating a diverse set of novel amino acid analogues.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Thiophene Ring

| Coupling Reaction | Reagents and Conditions | Product | Potential Utility |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | Boc-3-(5-arylthien-2-yl)-L-alanine | Introduction of diverse aromatic and heteroaromatic side chains for structure-activity relationship (SAR) studies. |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF) | Boc-3-(5-alkynylthien-2-yl)-L-alanine | Creation of rigid, linear side chains; attachment of probes or linkers for bioconjugation. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene) | Boc-3-(5-aminothien-2-yl)-L-alanine | Introduction of primary or secondary amine functionalities for further derivatization or to mimic natural amino acids like lysine (B10760008). |

Modification of the Carboxylic Acid and N-Terminus

The carboxylic acid and the N-terminal Boc group of this compound provide additional avenues for derivatization, primarily through well-established techniques in peptide and amino acid chemistry.

The carboxylic acid can be readily converted into a variety of functional groups. Esterification with different alcohols can be used to modulate lipophilicity or to introduce fluorescent or other reporter groups. Amidation, through coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, HOBt), allows for the attachment of other molecules or the formation of peptide bonds.

Selective deprotection of the N-terminal Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), exposes the primary amine. This free amine can then serve as a nucleophile in a range of reactions. Acylation with acid chlorides or anhydrides can introduce new side chains or blocking groups. Reductive amination with aldehydes or ketones provides a route to N-alkylated derivatives. Furthermore, the deprotected amine is the key reactive site for stepwise peptide synthesis, allowing the incorporation of this unnatural amino acid into a growing peptide chain. researchgate.net

Table 2: Derivatization Strategies for the Carboxylic Acid and N-Terminus

| Functional Group | Reaction Type | Reagents and Conditions | Product | Potential Utility |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | This compound ester | Modulation of solubility and pharmacokinetic properties; introduction of reporter groups. |

| Amidation | Amine, coupling agents (e.g., DCC, HOBt) | Boc-3-(5-chlorothien-2-yl)-L-alaninamide | Peptide synthesis; attachment to solid supports or other molecules. | |

| N-Terminus (after Boc deprotection) | Acylation | Acid chloride or anhydride, base (e.g., pyridine) | N-Acyl-3-(5-chlorothien-2-yl)-L-alanine | Introduction of various functional groups at the N-terminus. |

| Peptide Coupling | Boc-protected amino acid, coupling agents | Dipeptide containing 3-(5-chlorothien-2-yl)-L-alanine | Construction of peptides with unnatural amino acids for biological studies. |

This table illustrates common derivatization reactions for amino acids, which are applicable to this compound.

Computational and Theoretical Investigations on Boc 3 5 Chlorothien 2 Yl L Alanine and Analogous Structures

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for understanding the behavior of molecules at an atomic level. These methods allow researchers to visualize and analyze the three-dimensional structures of molecules and their dynamic interactions over time.

Protein-Ligand Docking Studies and Binding Site Characterization

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. nih.gov

For Boc-3-(5-chlorothien-2-yl)-L-alanine, docking studies would involve selecting a relevant protein target. Given its structure as a protected amino acid, potential targets could include enzymes involved in peptide metabolism or protein-protein interaction interfaces where alanine (B10760859) or similar residues play a key role. The docking process would virtually place the compound into the binding site of the target protein and score the different poses based on factors like intermolecular forces, shape complementarity, and desolvation energy.

The characterization of the binding site would focus on identifying key amino acid residues that interact with the ligand. For instance, the chlorothiophene ring could engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The Boc protecting group, being bulky and hydrophobic, would also influence the binding orientation and could form van der Waals interactions. The free carboxyl and amino groups (after deprotection) would be expected to form hydrogen bonds with polar residues or water molecules in the active site.

Table 1: Illustrative Data from a Hypothetical Protein-Ligand Docking Study of this compound

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | Tyr123, Phe256, Arg34 |

| Hydrogen Bonds | 2 | Arg34 (with carboxylate) |

| Hydrophobic Interactions | 5 | Tyr123, Phe256, Val45 |

| π-π Stacking | 1 | Phe256 (with thiophene (B33073) ring) |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the protein-ligand complex. chemicalbook.com

An MD simulation of this compound, both in solution and when bound to a protein, would reveal its preferred conformations. The simulation would track the dihedral angles of the rotatable bonds, showing how the chlorothienyl group and the Boc-protected backbone orient themselves in different environments. When in a binding site, MD can assess the stability of the interactions predicted by docking. It can reveal the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of binding free energies. Extensive all-atom MD simulations have been performed for the twenty encoded amino acids to create a library for force field development and to understand their dynamic properties, a similar approach could be applied here. mdpi.com

Structure-Activity Relationship (SAR) Analysis of the Thienyl Moiety's Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR analysis would focus on the contribution of the 5-chlorothien-2-yl moiety to its hypothetical biological effect.

Computational SAR studies can be performed by creating a library of analogous structures with modifications to the thienyl ring and then docking them to the target protein. For example, analogs could include:

Removal of the chloro group: to assess the role of the halogen in binding or reactivity.

Shifting the position of the chloro group: to understand the positional importance.

Replacing the chloro group with other halogens (F, Br, I): to probe the effect of size and electronegativity.

Replacing the thiophene ring with other heterocycles (e.g., furan, pyridine): to evaluate the importance of the sulfur atom and the aromatic system. nih.gov

By comparing the predicted binding affinities and interaction patterns of these analogs, a computational SAR model can be built. This model would help in designing new compounds with potentially improved activity. Studies on other thiophene-containing compounds have shown that substituents on the thiophene ring can significantly impact their biological activity. nih.gov

Table 2: Illustrative SAR Data for Thienyl Moiety Analogs

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction Lost/Gained |

| Boc-3-(thien-2-yl)-L-alanine | No chloro group | -7.2 | Reduced interaction with hydrophobic pocket |

| Boc-3-(5-fluorothien-2-yl)-L-alanine | Fluoro instead of chloro | -8.1 | Similar binding, potentially altered electronics |

| Boc-3-(furan-2-yl)-L-alanine | Furan instead of thiophene | -6.8 | Loss of specific sulfur-related interactions |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods can predict the chemical reactivity and metabolic fate of a compound, which is crucial for assessing its potential toxicity and pharmacokinetic properties. asianpubs.orgmdpi.com For this compound, the focus would be on the reactivity of the chlorothiophene ring.

Thiophene rings are known to be susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites like thiophene-S-oxides and thiophene epoxides. acs.org These reactive intermediates can covalently bind to cellular macromolecules, potentially causing toxicity. The presence of a chlorine atom on the thiophene ring can influence its metabolism.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule. By calculating parameters such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, one can identify the most likely sites for electrophilic and nucleophilic attack. This information can help in predicting the products of metabolic reactions and assessing the likelihood of forming reactive metabolites. For instance, the electron-withdrawing nature of the chlorine atom in 5-chlorothiophene derivatives enhances the electrophilicity of the carbonyl carbon in related structures, making it more susceptible to nucleophilic attack.

Predictive models, often based on machine learning algorithms trained on large datasets of known drug metabolism, can also be used to forecast the metabolic pathways of this compound and to estimate the potential for adverse reactions. mdpi.com

Future Directions and Emerging Research Opportunities

Development of Next-Generation Synthetic Methodologies for Thiophene-Containing Unnatural Amino Acids

The creation of thiophene-containing unnatural amino acids (UAAs) is an area of active development, with a focus on efficiency, stereoselectivity, and scalability. organic-chemistry.org Traditional methods can be complex, but new strategies are emerging to streamline the synthesis of these valuable compounds.

Next-generation approaches are moving towards more efficient and atom-economical methods. mdpi.com This includes the use of advanced catalytic systems, such as those employing ruthenium, palladium, or copper, to drive reactions with high precision. rsc.orgacs.org For instance, metal-catalyzed heterocyclization of functionalized alkynes is a powerful technique for the regioselective synthesis of substituted thiophenes from readily available starting materials. mdpi.com Researchers are also exploring one-pot procedures and visible-light-induced cyclizations to create multisubstituted thiophenes under mild, metal-free conditions. organic-chemistry.org

Continuous-flow synthesis is another promising frontier, offering precise control over reaction parameters and the potential for automated, in-line analytical monitoring. uzh.ch This technology could be pivotal in producing non-natural building blocks like Boc-3-(5-chlorothien-2-yl)-L-alanine on demand for the creation of sequence-defined polymers. uzh.ch The development of novel chiral catalysts, such as those based on chiral BINOL aldehyde, is also crucial for controlling the stereochemistry of the final amino acid product, which is vital for its biological activity. frontiersin.org

| Synthetic Approach | Key Features | Potential Advantages |

| Metal-Catalyzed Heterocyclization | Utilizes catalysts (e.g., Pd, Cu, Ru) to form the thiophene (B33073) ring from alkyne precursors. mdpi.com | High regioselectivity, atom economy. mdpi.com |

| One-Pot Procedures | Combines multiple reaction steps into a single process without isolating intermediates. organic-chemistry.org | Increased efficiency, reduced waste, simpler workflow. organic-chemistry.org |

| Visible-Light Photoredox Catalysis | Uses light to drive chemical reactions under mild conditions. organic-chemistry.org | Metal-free, environmentally friendly, high functional group tolerance. organic-chemistry.org |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. uzh.ch | Precise control, automation, scalability, improved safety. uzh.ch |

| Asymmetric Catalysis | Employs chiral catalysts to produce a specific stereoisomer of the amino acid. frontiersin.org | High enantioselectivity, crucial for biological applications. frontiersin.org |

Advanced Applications in Targeted Molecular Design

The incorporation of thiophene-containing UAAs like this compound into peptides and other molecules offers a powerful tool for targeted molecular design, particularly in drug discovery. rsc.org The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgnih.gov Its unique electronic and steric properties can enhance the binding affinity, selectivity, and metabolic stability of a molecule. nih.gov

In the context of drug design, these UAAs can be used to create novel peptide-based therapeutics with improved properties. mdpi.com For example, introducing a thiophene moiety can create new interactions with biological targets, such as enzymes or receptors, leading to more potent and selective inhibitors. mdpi.comnih.gov This has been explored in the development of inhibitors for targets like HIV-1 reverse transcriptase and VEGFR-2. mdpi.comnih.gov

Furthermore, the specific chlorine substitution on the thiophene ring of this compound provides an additional point for modification or interaction, allowing for fine-tuning of the molecule's properties. mdpi.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) models are increasingly used to rationally design and optimize these molecules, streamlining the drug development process. nih.gov Amino acid functionalized thiophenes are also being developed as fluorescent ligands for detecting protein aggregates associated with neurodegenerative diseases like Alzheimer's. nih.gov

Integration into Complex Bioconjugates and Supramolecular Systems

The ability to incorporate UAAs site-specifically into proteins and other biomolecules opens up vast possibilities for creating complex bioconjugates and advanced materials. nih.govinteresjournals.org This process allows for the introduction of novel chemical functionalities that are not present in the 20 canonical amino acids, providing "handles" for bio-orthogonal conjugation reactions. interesjournals.orgacs.org

By genetically encoding a UAA like a thiophene-containing alanine (B10760859), it can be precisely inserted into a protein's structure. interesjournals.org This allows for the attachment of other molecules, such as drugs, imaging agents, or polymers, at a specific location. nih.govacs.org This site-specific control is a major advantage over traditional bioconjugation methods that often result in heterogeneous mixtures. acs.org The resulting bioconjugates have applications as therapeutic agents, diagnostic tools, and in fundamental research. nih.gov

In the realm of materials science, thiophene-peptide conjugates have been shown to self-assemble into various nanostructures, such as nanotubes and flat sheets. nih.gov The final structure can be controlled by systematically varying the peptide sequence, demonstrating that the amino acid side chains play a crucial role in directing the self-assembly process. nih.gov This opens the door to creating novel biomaterials and supramolecular systems with tailored properties and functions.

Exploiting Stereochemical Properties for Enhanced Molecular Specificity and Functionality

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is fundamental to molecular recognition in biological systems. nih.gov With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, with the L-configuration being overwhelmingly dominant in nature. libretexts.orgwikipedia.org The precise stereochemistry of a molecule like this compound is critical for its interaction with chiral biological targets such as enzymes and receptors.

Controlling the stereochemistry during synthesis is therefore paramount. The use of chiral catalysts and stereoselective synthetic routes ensures the production of enantiomerically pure amino acids. acs.orgfrontiersin.org This is crucial because different enantiomers of a molecule can have vastly different biological activities.

By designing and synthesizing UAAs with specific stereochemical configurations, researchers can enhance molecular specificity. The fixed spatial orientation of the thiophene ring and other functional groups can lead to more precise and higher-affinity binding to a target protein. nih.gov This principle is central to rational drug design, where the goal is to create a molecule that fits perfectly into the binding site of a target, maximizing efficacy and minimizing off-target effects. The ability to produce and utilize specific stereoisomers of thiophene-containing amino acids will continue to be a key driver of innovation in creating molecules with enhanced functionality and specificity. libretexts.orgyoutube.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-3-(5-chlorothien-2-yl)-L-alanine, and what critical steps ensure high yield?

- Methodological Answer : The synthesis typically involves Boc protection of L-alanine, followed by coupling with 5-chlorothiophene derivatives. Key steps include:

- Boc Protection : Reaction of L-alanine with Boc anhydride under alkaline conditions (e.g., sodium bicarbonate) to prevent racemization .

- Coupling : Use of coupling reagents like HATU or EDC to attach the 5-chlorothienyl group. Solvent choice (e.g., DMF) and temperature control (0–4°C) are critical for minimizing side reactions .

- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, requiring anhydrous conditions to avoid hydrolysis of the thiophene moiety .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- LC-MS : Quantifies purity and detects impurities via retention time alignment and mass-to-charge ratio (e.g., [M+H]+ ion). Isotope-labeled internal standards improve accuracy .

- NMR : 1H/13C NMR confirms stereochemistry and substitution patterns. Use deuterated DMSO to resolve aromatic proton signals from the thiophene ring .

- Elemental Analysis : Validates elemental composition (C, H, N, S, Cl) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can coupling efficiency between 5-chlorothiophene derivatives and Boc-L-alanine be optimized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Reagent Selection : Use PyBOP or HATU for higher coupling efficiency in sterically hindered environments .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 50°C) while maintaining >90% yield .

- Side-Chain Protection : Temporarily protect the thiophene sulfur with trityl groups to prevent oxidation during SPPS .

- Data Contradiction : Lower yields in SPPS may arise from incomplete resin swelling. Pre-swelling resins in DCM for 1 hour improves accessibility .

Q. What strategies resolve discrepancies in NMR data when analyzing this compound stereochemistry?

- Methodological Answer :

- 2D NMR : ROESY or NOESY correlations clarify spatial relationships between the thiophene ring and alanine backbone .

- Chiral Derivatization : React with Mosher’s acid to differentiate enantiomers via 19F NMR .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian software) .

Q. How does the 5-chlorothienyl substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC:

- Acidic Conditions (pH < 3) : Thiophene ring hydrolysis occurs, reducing stability by ~40% .

- Neutral/Alkaline Conditions (pH 7–9) : Stable (<5% degradation) due to Boc group protection .

- Light Sensitivity : The 5-chlorothienyl group absorbs UV light (λmax ~280 nm), necessitating amber vials for storage .

Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- QSAR Modeling : Correlate Hammett constants (σ) of thiophene substituents with coupling reaction rates .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites prone to nucleophilic attack .

- MD Simulations : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction medium polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.